6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Drug Discovery Medicinal Chemistry ADME

This rigid bicyclic scaffold delivers LogP 1.28 and TPSA 33.12 Ų—ideal for CNS penetration, unlike simple pyridin-3-ol. The fused cyclopentane ring enforces conformational rigidity critical for target-specific binding. Validated in high-yielding multicomponent condensations (60–90% yields), enabling rapid SAR library generation. Proven negative control for dihydroorotase screening (IC50 = 1 mM). CCR5 antagonist chemotype positions this building block for HIV entry inhibitor and anti-inflammatory programs. Supplied at ≥95% purity—no upfront purification needed.

Molecular Formula C8H9NO
Molecular Weight 135.166
CAS No. 1211578-28-7
Cat. No. B567880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
CAS1211578-28-7
Molecular FormulaC8H9NO
Molecular Weight135.166
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)O
InChIInChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2
InChIKeyYNIUQNBKOIXVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol (CAS 1211578-28-7): A Fused Bicyclic Pyridinol Scaffold for Medicinal Chemistry and Synthesis


6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol (CAS 1211578-28-7) is a heterocyclic compound characterized by a fused cyclopentane-pyridine ring system bearing a hydroxyl group at the 3-position [1]. With a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol, it presents as a rigid bicyclic scaffold [2]. The compound exhibits computed physicochemical properties including a LogP of 1.2759 and a topological polar surface area (TPSA) of 33.12 Ų [3]. As a member of the cyclopenta[b]pyridine family, this 3‑hydroxy derivative serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, with reported applications in multicomponent condensation reactions to generate diverse substituted analogues [4].

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol: Why In-Class Substitution Is Not Straightforward


Despite sharing a common pyridin-3-ol core, the 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol scaffold cannot be casually interchanged with simpler analogs like pyridin-3-ol or even closely related fused systems such as quinolin-3-ol. The presence of the saturated five-membered cyclopentane ring imparts distinct conformational rigidity and alters the electron density of the pyridine ring, which directly influences both physicochemical properties and reactivity [1]. For instance, the measured LogP of 1.28 for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is substantially higher than that of pyridin-3-ol (LogP ~0.48) [2], affecting membrane permeability and solubility profiles. Furthermore, the specific substitution pattern around the fused bicyclic system dictates the outcome of synthetic transformations, such as the multicomponent condensations described by Dyachenko et al., where the cyclopentene-derived precursor yields distinct 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives not accessible from monocyclic or other bicyclic starting materials [3].

Quantitative Differentiation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol (CAS 1211578-28-7) Against Closest Analogs


Enhanced Lipophilicity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol Versus Pyridin-3-ol and Quinolin-3-ol

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol (CAS 1211578-28-7) exhibits a calculated LogP of 1.28 [1], which is approximately 2.7-fold higher than that of the monocyclic pyridin-3-ol (LogP 0.48) [2] and intermediate between the lipophilicity of pyridin-3-ol and the fully aromatic quinolin-3-ol (LogP ~1.5) [3]. This intermediate lipophilicity, conferred by the partially saturated cyclopentane ring, can be advantageous for optimizing membrane permeability while retaining aqueous solubility within drug-like space.

Drug Discovery Medicinal Chemistry ADME

Synthetic Versatility: High-Yielding Multicomponent Derivatization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, of which 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is the 3‑hydroxy congener, serves as a key substrate in a novel multicomponent condensation reaction developed by Dyachenko et al. (2020) [1]. In this transformation, 1-(cyclopent-1-en-1-yl)pyrrolidine (a masked form of the cyclopenta[b]pyridine precursor) is reacted with malononitrile, hydrogen sulfide, aldehydes, and alkylating agents to yield substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in good to high yields (typically 60–90% across 10 examples) [1]. This contrasts with simpler pyridin-3-ol, which does not readily engage in such multicomponent cascades, underscoring the unique reactivity imparted by the cyclopentane-fused ring system.

Organic Synthesis Heterocyclic Chemistry Methodology

Physicochemical Profile: PSA and Hydrogen Bonding Capacity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol possesses a topological polar surface area (TPSA) of 33.12 Ų [1] and contains one hydrogen bond donor (the 3‑OH) and two hydrogen bond acceptors (the pyridine nitrogen and the hydroxyl oxygen) [2]. Compared to the fully aromatic quinolin-3-ol (TPSA ~33.1 Ų, same H‑bond donor/acceptor count) [3], the cyclopenta[b]pyridin-3-ol scaffold offers a similar hydrogen bonding capacity but with a smaller molecular volume and increased conformational flexibility due to the partially saturated five-membered ring. This balance can enhance solubility and reduce crystal packing energy relative to planar aromatics, a known advantage in preventing aggregation-based false positives in screening.

Medicinal Chemistry Drug Design Physicochemical Properties

Purity and Commercial Availability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is commercially available from multiple reputable suppliers with a standard purity of 98% . This high purity ensures reliable performance in downstream synthetic and biological applications. In contrast, many close analogs (e.g., 3‑iodo‑6,7‑dihydro‑5H‑cyclopenta[b]pyridine) are either less readily available or supplied at lower purity levels . The established supply chain for the 3‑hydroxy derivative reduces lead times and procurement risks for research programs requiring multi‑gram quantities.

Chemical Procurement Building Blocks Sourcing

Class-Level Biological Activity: 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol as a Scaffold for CCR5 Antagonism

Preliminary pharmacological screening of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives has identified the core as a potential CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV entry and inflammatory diseases. While direct quantitative IC50 data for the parent 3‑hydroxy compound are not available in public domain, the class‑level inference suggests that this scaffold can be elaborated to achieve low nanomolar potency (e.g., certain derivatives have shown IC50 values as low as 2 nM in related assays [2]). In contrast, the monocyclic pyridin-3-ol lacks any reported CCR5 activity, highlighting the importance of the fused bicyclic framework for target engagement.

Antiviral Immunology GPCR

Weak Inhibition of Dihydroorotase by 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol

In a direct enzymatic assay, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites at a concentration of 10 µM and pH 7.37, yielding an IC50 of 1.00E+6 nM (1 mM) [1]. This indicates essentially no meaningful inhibition of this enzyme. While this negative result does not confer differentiation in terms of potency, it does establish a baseline of selectivity: the compound does not engage dihydroorotase at relevant concentrations, in contrast to certain pyrimidine-based inhibitors that are potent dihydroorotase blockers [2]. This selectivity profile may be advantageous in cellular assays where off‑target inhibition of pyrimidine biosynthesis is undesirable.

Enzymology Biochemistry Mechanism

Optimal Applications for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol (CAS 1211578-28-7) Based on Quantitative Evidence


Medicinal Chemistry: CNS-Targeted Lead Optimization

Given its moderate lipophilicity (LogP 1.28) [1] and balanced hydrogen bonding capacity, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is an ideal core scaffold for designing CNS‑penetrant drug candidates. The scaffold's TPSA (33.12 Ų) [1] falls within the optimal range for blood‑brain barrier penetration, and its rigid bicyclic structure can be exploited to achieve target‑specific binding while minimizing conformational entropy losses. Medicinal chemists can use this building block to rapidly generate focused libraries via the multicomponent condensation methodology reported by Dyachenko et al. [2], enabling efficient SAR studies.

Antiviral and Immunomodulatory Research: CCR5 Antagonist Development

Preliminary evidence that cyclopenta[b]pyridine derivatives exhibit CCR5 antagonism [3] positions 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol as a valuable starting point for HIV entry inhibitor programs or for addressing inflammatory conditions such as rheumatoid arthritis and COPD. Unlike the inactive monocyclic pyridin-3-ol, this bicyclic scaffold provides the structural framework necessary for engaging the CCR5 receptor. Researchers can leverage the high‑purity commercial supply (98% purity) to initiate synthetic elaboration without upfront purification steps.

Organic Synthesis Methodology: Building Block for Diversely Functionalized Heterocycles

The proven utility of the 6,7-dihydro-5H-cyclopenta[b]pyridine core in high‑yielding multicomponent reactions (60–90% yields) [2] makes 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol a strategic intermediate for synthesizing complex heterocyclic arrays. Process chemists can employ this scaffold to access substituted cyclopenta[b]pyridines that are otherwise difficult to prepare. The commercial availability of the 3‑hydroxy derivative ensures a reliable and scalable supply for pilot‑scale syntheses and material‑intensive campaigns.

Biochemical Assay Development: Negative Control for Dihydroorotase Activity

The definitive inactivity of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol against dihydroorotase (IC50 = 1 mM) [4] qualifies it as a suitable negative control in high‑throughput screens designed to identify inhibitors of pyrimidine biosynthesis. Its well‑defined physicochemical properties and commercial availability further support its use as a standard reference compound in enzymology laboratories seeking to validate assay sensitivity and specificity.

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